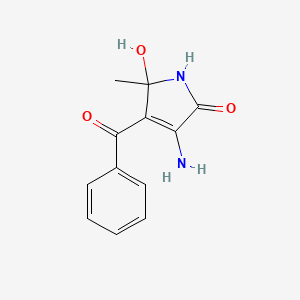
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of corresponding furanones, followed by heterocyclization of Schiff bases with maleic anhydride . Another approach includes the reaction of furanone derivatives with amines . These methods typically require specific reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve scalable synthetic routes that minimize the number of reaction steps and utilize cost-effective reagents. The use of water as a solvent and triflic acid-mediated N-benzyl lactam N-deprotection are key features of such scalable processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolone derivatives.
Applications De Recherche Scientifique
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-hydroxybenzoate: This compound shares structural similarities but lacks the pyrrolone core.
4-Hydroxy-3,5-dimethoxybenzoic acid: Another structurally related compound with different functional groups.
Uniqueness
3-Amino-4-benzoyl-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and the pyrrolone core structure
Propriétés
Numéro CAS |
90094-87-4 |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
3-amino-4-benzoyl-5-hydroxy-5-methyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C12H12N2O3/c1-12(17)8(9(13)11(16)14-12)10(15)7-5-3-2-4-6-7/h2-6,17H,13H2,1H3,(H,14,16) |
Clé InChI |
OELNIZUVHFONRE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(C(=O)N1)N)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















